molecular formula C25H25N3O5S B2844900 N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-13-0

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Katalognummer B2844900
CAS-Nummer: 898448-13-0
Molekulargewicht: 479.55
InChI-Schlüssel: KFCITLWMVSHLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as MTMQO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTMQO belongs to the class of oxalamide compounds, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

ABCB1 Inhibition

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, due to its structural similarity to compounds studied by Colabufo et al. (2008), may be a potential inhibitor of ABCB1, a protein that influences drug resistance in cancer cells. The study by Colabufo et al. found that similar compounds with a 2-[(3-methoxyphenylethyl)phenoxy] moiety exhibited significant inhibitory activity against ABCB1, suggesting a potential application in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

Tubulin Polymerization Inhibition

Research by Gastpar et al. (1998) on methoxy-substituted 3-formyl-2-phenylindoles, structurally related to N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, suggests potential for inhibiting tubulin polymerization. This action could be crucial for the development of new anticancer drugs, as tubulin polymerization plays a significant role in cell division and is a target for many chemotherapeutic agents (Gastpar et al., 1998).

Antitumor Activity

The study by Chou et al. (2010) on 2-phenylquinolin-4-ones, which share some structural features with N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, highlights the potential of these compounds in antitumor activities. They found that certain derivatives showed significant inhibitory activity against various tumor cell lines, indicating the possibility of N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide being a valuable candidate for cancer therapy (Chou et al., 2010).

Topoisomerase I Inhibition

Nagarajan et al. (2006) investigated indenoisoquinoline topoisomerase I inhibitors, which are structurally related to N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. Their findings suggest that such compounds can be potent Top1 inhibitors, providing a pathway for the development of new anticancer agents. This indicates that N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide might also be explored for its potential in inhibiting Top1, a key enzyme in DNA replication and cell division (Nagarajan et al., 2006).

Antimicrobial Studies

Research on Ni(II) complexes with structures similar to N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide by Chai et al. (2017) demonstrates potential applications in antimicrobial studies. The synthesized complexes exhibited antimicrobial activity, suggesting that N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could also be investigated for its antimicrobial properties (Chai et al., 2017).

Eigenschaften

IUPAC Name

N'-(2-methoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-17-9-13-20(14-10-17)34(31,32)28-15-5-6-18-11-12-19(16-22(18)28)26-24(29)25(30)27-21-7-3-4-8-23(21)33-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCITLWMVSHLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.